molecular formula C7H16ClNO B1524489 2-Amino-1-cyclopentylethan-1-ol hydrochloride CAS No. 76066-17-6

2-Amino-1-cyclopentylethan-1-ol hydrochloride

Cat. No.: B1524489
CAS No.: 76066-17-6
M. Wt: 165.66 g/mol
InChI Key: NHDCVMBMAOXRMB-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a hydrochloride salt derived from 2-amino-1-cyclopentylethan-1-ol, a versatile intermediate in organic synthesis. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-cyclopentylethan-1-ol hydrochloride typically involves the reaction of cyclopentylmagnesium bromide with ethylene oxide, followed by hydrolysis and acidification. The reaction conditions include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-cyclopentylethan-1-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Produces corresponding ketones or carboxylic acids.

  • Reduction: Yields alcohols or amines.

  • Substitution: Results in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-1-cyclopentylethan-1-ol hydrochloride is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-1-cyclopentylethan-1-ol hydrochloride is similar to other amino alcohols, such as 2-amino-1-phenylethan-1-ol hydrochloride and 2-amino-1-propanol hydrochloride. its unique cyclopentyl group provides distinct chemical properties and reactivity compared to these compounds. The cyclopentyl group enhances the compound's stability and makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Amino-1-phenylethan-1-ol hydrochloride

  • 2-Amino-1-propanol hydrochloride

  • 2-Amino-1-butanol hydrochloride

  • 2-Amino-1-hexanol hydrochloride

Properties

IUPAC Name

2-amino-1-cyclopentylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-7(9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCVMBMAOXRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76066-17-6
Record name 2-amino-1-cyclopentylethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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